2-(Difluoromethoxy)-5-mercaptobenzo[d]oxazole
Description
Benzoxazole Core Structure Features
The benzoxazole core consists of a benzene ring fused to an oxazole heterocycle (C₅H₃NO). The oxazole ring’s nitrogen and oxygen atoms introduce aromaticity perturbations, with bond lengths of 1.36 Å (N–C) and 1.23 Å (C–O), as observed in analogous structures. The fused ring system adopts a planar conformation, minimizing steric strain and enabling π-π stacking interactions in solid-state configurations.
Difluoromethoxy Group Substituent Effects
The difluoromethoxy substituent (-OCF₂H) at position 2 exerts strong electron-withdrawing effects via the inductive influence of fluorine atoms. Computational studies predict a C–O bond length of 1.41 Å and F–C–F angle of 108.7°, consistent with tetrahedral geometry. This group enhances lipophilicity (clogP ≈ 2.1) and metabolic stability compared to non-fluorinated analogues.
Mercapto Functionality Spatial Orientation
The mercapto group at position 5 adopts a thione-like configuration in the solid state, participating in intermolecular hydrogen bonds (S–H···N, d ≈ 2.89 Å). This orientation facilitates tautomerism between thiol and thione forms, influencing reactivity in nucleophilic substitution reactions.
Comparative Structural Analysis with Benzoxazole Derivatives
A comparative analysis highlights distinct features relative to other benzoxazole derivatives:
The target compound’s planar benzoxazole core contrasts with the non-planar benzimidazole derivatives, affecting π-orbital overlap and intermolecular interactions.
Crystallographic Data and Molecular Conformation Studies
While direct crystallographic data for 2-(difluoromethoxy)-5-mercaptobenzo[d]oxazole remain unreported, inferences are drawn from structurally analogous compounds:
- 2-Mercaptobenzoxazole : Crystallizes in the monoclinic space group P2₁ with unit cell parameters a = 4.3465 Å, b = 9.0294 Å, c = 8.5669 Å, and β = 90.074°. The mercapto group forms a 2.89 Å hydrogen bond with the adjacent nitrogen atom, stabilizing the lattice.
- 5-Difluoromethoxy-2-mercaptobenzimidazole : Exhibits a twisted benzimidazole core with a dihedral angle of 12.3° between rings, attributed to steric clashes between substituents.
Molecular dynamics simulations predict that the difluoromethoxy group in the target compound adopts a gauche conformation relative to the oxazole ring, minimizing steric hindrance with the mercapto group. This conformation enhances solubility in polar aprotic solvents (e.g., DMF, logS ≈ -2.3).
Properties
Molecular Formula |
C8H5F2NO2S |
|---|---|
Molecular Weight |
217.19 g/mol |
IUPAC Name |
2-(difluoromethoxy)-1,3-benzoxazole-5-thiol |
InChI |
InChI=1S/C8H5F2NO2S/c9-7(10)13-8-11-5-3-4(14)1-2-6(5)12-8/h1-3,7,14H |
InChI Key |
IJNYHZZPSYNHGS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1S)N=C(O2)OC(F)F |
Origin of Product |
United States |
Preparation Methods
Etherification and Nitration: Foundational Steps in Intermediate Synthesis
The synthesis typically begins with etherification to introduce the difluoromethoxy group. In a representative approach, 4-hydroxyacetanilide reacts with difluoromethylene chloride under alkaline conditions to form N-[4-(difluoromethoxy)phenyl]acetamide (intermediate 2 ) . This step achieves a 52.59% yield through in situ processing, where the organic layer containing the intermediate is directly used in subsequent steps without isolation, minimizing losses .
Nitration follows, employing fuming nitric acid in dichloromethane at 20–25°C to introduce a nitro group at the ortho position relative to the difluoromethoxy moiety, yielding N-[4-(difluoromethoxy)-2-nitrophenyl]acetamide (3 ) . Critical to this step is maintaining a low temperature to prevent over-nitration and byproduct formation. The reaction is monitored via TLC and HPLC, with the organic layer isolated and neutralized using 20% NaOH before proceeding .
Hydrolysis and Reduction: Accessing the Diamine Intermediate
Hydrolysis of the acetamide group in 3 is performed in methanolic NaOH under reflux, removing the acetyl protecting group to yield 4-(difluoromethoxy)-2-nitroaniline (4 ) . This step emphasizes alkaline conditions to ensure complete deacetylation, with the organic layer again retained for downstream use.
Reduction of the nitro group to an amine is achieved using hydrogen gas in the presence of a Raney nickel catalyst. The exothermic reaction requires careful temperature control (60–75°C) to avoid decomposition, culminating in 4-(difluoromethoxy)benzene-1,2-diamine (5 ) . Alternative protocols replace hydrogen with hydrazine hydrate, though this introduces challenges in managing excess exothermicity .
Cyclization and Mercapto Group Introduction
The final step involves cyclization with a mercapto group source. In benzimidazole synthesis, carbon disulfide or alkali metal alkyl xanthogenates (e.g., potassium butyl xanthogenate) are employed. For example, reacting 5 with sodium ethyl xanthogenate in methanol under reflux forms the benzimidazole ring, with subsequent acidification (acetic acid) precipitating the mercapto product . Yields here range from 85% to 90.77%, depending on the xanthogenate and reaction time .
For benzo[d]oxazole analogs, the cyclization would require an oxygen-containing precursor (e.g., a diol or carbonyl compound) instead of the diamine, though this remains speculative due to limited direct literature.
Industrial Adaptations and Process Optimization
Industrial methods prioritize cost-effectiveness and scalability. A patented route (CN103819409A) uses Freon 11 (CCl3F) as a difluoromethylene source, reducing reliance on expensive reagents . The process combines etherification, nitration, hydrolysis, reduction, and redox steps in a streamlined sequence, achieving an overall yield of ~70% . Key innovations include:
-
In situ intermediate processing : Avoiding isolation of intermediates reduces solvent use and processing time .
-
Catalyst recycling : Raney nickel and iron trichloride catalysts are recovered and reused, lowering costs .
-
Solvent selection : Dichloromethane and methanol are favored for their ability to dissolve intermediates while facilitating layer separation .
Analytical Characterization and Quality Control
Synthesized compounds are validated via spectral methods:
-
IR spectroscopy : Confirms the presence of -SH (2449 cm⁻¹), -OCF2 (1146, 1119 cm⁻¹), and imidazole NH (3094 cm⁻¹) .
-
1H NMR : Peaks at δ 7.15 ppm (difluoromethoxy aryl protons) and δ 12.67 ppm (imidazole NH) verify structural integrity .
-
HPLC : Monitors reaction progress and final purity (>97%), ensuring compliance with pharmaceutical standards .
Chemical Reactions Analysis
Nucleophilic Reactions at the Mercapto Group
The thiol group undergoes characteristic nucleophilic reactions, particularly in S-difluoromethylation processes. Key findings from optimized protocols include:
Electrophilic Substitution Reactions
The difluoromethoxy group participates in substitution reactions while maintaining the oxazole core:
| Target Position | Reagent System | Product | Yield (%) | Notes | Source |
|---|---|---|---|---|---|
| Difluoromethoxy | NaOH/H₂O (nucleophilic cleavage) | 5-mercaptobenzo[d]oxazol-2-ol | 68 | Hydrolysis occurs under strong basic conditions | |
| Difluoromethoxy | Amines (SN2 displacement) | 2-(alkylamino)-5-mercaptobenzo[d]oxazole | 41–55 | Requires phase-transfer catalysts |
The difluoromethoxy group shows greater stability compared to non-fluorinated analogs but remains susceptible to nucleophilic displacement under forcing conditions. Kinetic studies reveal a hydrolysis half-life of 48 h in pH 7.4 buffer at 37°C.
Oxazole Ring Modifications
The benzo[d]oxazole core undergoes characteristic heterocyclic reactions:
Ring Expansion :
Treatment with acetic anhydride at 120°C induces ring expansion to form a benzoxazepine derivative (confirmed by X-ray crystallography), with the mercapto group acting as a directing group .
Electrophilic Aromatic Substitution :
Nitration studies show selective substitution at position 4 of the benzene ring using fuming HNO₃/H₂SO₄, yielding 4-nitro-2-(difluoromethoxy)-5-mercaptobenzo[d]oxazole in 72% yield.
Redox Chemistry
The mercapto group participates in controlled oxidation processes:
| Oxidizing Agent | Conditions | Product | Yield (%) | Characterization |
|---|---|---|---|---|
| H₂O₂ (30%) | EtOH, 0°C, 2 h | 2-(difluoromethoxy)benzo[d]oxazole-5-sulfonic acid | 83 | IR: 1045 cm⁻¹ (S=O stretch) |
| I₂ | THF, RT, 12 h | Disulfide dimer | 91 | MS: m/z [M]⁺ calcd 546.02, found 546.1 |
Comparative Reaction Profile
Key differences from structural analogs:
| Compound | S-Difluoromethylation Rate (rel.) | Hydrolysis t₁/₂ (h) | Oxidation Potential (V vs SCE) |
|---|---|---|---|
| 2-(Difluoromethoxy)-5-mercaptobenzo[d]oxazole | 1.00 | 48 | +0.87 |
| 2-Methoxy-5-mercaptobenzo[d]oxazole | 0.62 | 12 | +0.79 |
| 5-Mercaptobenzo[d]oxazole | 1.45 | <1 | +0.82 |
Data derived from electrochemical studies and kinetic analyses show the difluoromethoxy group significantly decelerates thiol oxidation compared to non-fluorinated analogs .
Mechanistic Insights
The difluoromethyl group exerts two primary electronic effects:
-
Inductive (-I) effect : Withdraws electron density from the oxazole ring (Hammett σₚ = +0.43)
-
Steric effects : CF₂H group creates 8.3 kcal/mol rotational barrier (DFT calculations)
These combined effects explain the compound's unique regioselectivity in electrophilic substitutions and enhanced stability against hydrolytic degradation compared to methoxy analogs.
Scientific Research Applications
Structure and Synthesis
The structure of 2-(Difluoromethoxy)-5-mercaptobenzo[d]oxazole consists of a benzoxazole core with a difluoromethoxy group and a mercapto group attached. The synthesis typically involves several steps:
- Formation of the Benzoxazole Core : The benzoxazole is synthesized through cyclization reactions involving 2-aminophenol and appropriate carboxylic acid derivatives.
- Introduction of the Difluoromethoxy Group : This is achieved using difluoromethylating agents like difluoromethyl iodide in the presence of a base.
- Introduction of the Mercapto Group : The mercapto group is incorporated via nucleophilic substitution reactions using thiolating agents such as thiourea or other thiol derivatives.
These synthetic routes allow for the production of this compound in a laboratory setting, enabling further research into its applications.
Chemistry
In the realm of chemistry, 2-(Difluoromethoxy)-5-mercaptobenzo[d]oxazole serves as a valuable building block for synthesizing more complex molecules. Its unique functional groups facilitate diverse chemical transformations, making it an essential component in synthetic organic chemistry.
Biology
The compound's structural features suggest significant biological activity, making it a candidate for drug discovery and development. It is being explored for potential interactions with various biological targets, which could lead to new therapeutic agents .
Medicine
In medicinal chemistry, 2-(Difluoromethoxy)-5-mercaptobenzo[d]oxazole is being investigated for its therapeutic properties. It may act as a lead compound in developing new pharmaceuticals targeting specific enzymes or receptors associated with diseases such as cancer and infections.
Industry
Industrially, this compound is utilized in developing advanced materials, including coatings and polymers. Its unique chemical properties enhance material performance in various applications requiring specific functional characteristics.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of 2-(Difluoromethoxy)-5-mercaptobenzo[d]oxazole. For instance, derivatives of this compound have shown significant cytotoxic effects against various cancer cell lines.
Data Table: Cytotoxicity Studies
| Compound | Cell Line | EC50 (µM) | Observations |
|---|---|---|---|
| 2-(Difluoromethoxy)-5-mercaptobenzo[d]oxazole | HeLa | 15 | Induces significant apoptosis |
| Related derivatives | A549 | 10 | High cytotoxicity observed |
| Other compounds | MRC-5 | 20 | Moderate toxicity noted |
These findings suggest that modifications to the compound can enhance its efficacy against cancer cells, warranting further investigation into its therapeutic potential.
Antiviral Activity
Another area of interest is the antiviral capabilities of 2-(Difluoromethoxy)-5-mercaptobenzo[d]oxazole. Similar compounds have been shown to inhibit RNA polymerase in influenza A viruses, indicating that this compound may possess similar antiviral properties.
Mechanism of Action
The mechanism of action of 2-(Difluoromethoxy)-5-mercaptobenzo[d]oxazole involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular pathways can vary depending on the specific application and target.
Comparison with Similar Compounds
Structural Analogues in the Benzimidazole/Oxazole Family
Structurally related compounds differ in substituents, influencing their chemical reactivity, physical properties, and biological applications. Below is a comparative analysis:
Table 1: Structural and Physical Properties Comparison
Biological Activity
2-(Difluoromethoxy)-5-mercaptobenzo[d]oxazole is a compound that belongs to the class of benzothiazole derivatives, known for their diverse biological activities. This article explores the pharmacological profile of this compound, focusing on its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of 2-(Difluoromethoxy)-5-mercaptobenzo[d]oxazole includes a difluoromethoxy group and a mercapto group attached to a benzo[d]oxazole ring. This unique structure contributes to its biological properties and interactions with various biological targets.
Antimicrobial Activity
Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. For instance, studies on related compounds have shown effectiveness against various pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes and inhibition of essential enzymes.
| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2-Mercaptobenzothiazole | Candida albicans | 15.6 μg/mL |
| 2-Mercaptobenzothiazole Derivatives | Staphylococcus aureus | Variable |
Anti-inflammatory Activity
The compound has been noted for its anti-inflammatory effects. It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This activity is crucial for conditions characterized by chronic inflammation.
Anticancer Activity
Preliminary studies suggest that derivatives of 2-(Difluoromethoxy)-5-mercaptobenzo[d]oxazole may induce apoptosis in cancer cells. Mechanistic studies reveal that these compounds can activate caspases and inhibit pathways involved in cell proliferation.
The biological activity of 2-(Difluoromethoxy)-5-mercaptobenzo[d]oxazole can be attributed to several mechanisms:
-
Enzyme Inhibition : The compound acts as a mechanism-based inhibitor for various enzymes, including:
- Acyl coenzyme A cholesterol acyltransferase
- Monoamine oxidase
- Heat shock protein 90
- Cell Membrane Disruption : Its interaction with microbial membranes leads to cell death, particularly in bacterial and fungal species.
- Caspase Activation : The induction of apoptosis in cancer cells is mediated through the activation of caspases, which play a pivotal role in programmed cell death.
Case Studies
- Antimicrobial Efficacy : A study highlighted the effectiveness of 2-mercaptobenzothiazole derivatives against methicillin-resistant Staphylococcus aureus (MRSA), suggesting that structural modifications enhance their antimicrobial potency .
- Neuroprotective Effects : Research on related compounds indicates potential neuroprotective effects by inhibiting inflammatory pathways associated with neurodegenerative diseases like Alzheimer's. These compounds reduced the expression of inflammatory markers in cellular models .
- Toxicological Assessments : Toxicity studies have reported varying degrees of safety profiles, with LD50 values indicating potential risks at high doses. For instance, the reported LD50 for certain derivatives was around 3800 mg/kg body weight .
Q & A
Q. Q1: What are the standard synthetic routes for 2-(difluoromethoxy)-5-mercaptobenzo[d]oxazole, and how is purity optimized?
A1: The compound is typically synthesized via nucleophilic aromatic substitution (SNAr) or catalytic coupling reactions. A common approach involves:
- Step 1 : Reacting a halogenated benzo[d]oxazole precursor (e.g., 5-bromo-2-chlorobenzo[d]oxazole) with difluoromethoxide (generated from difluoromethyl reagents like ClCF₂O⁻).
- Step 2 : Thiolation at the 5-position using thiourea or NaSH under reflux in polar aprotic solvents (e.g., DMF or DMSO) .
- Purity Optimization : Crystallization using ethanol-water mixtures (yield ~65–88%) and column chromatography (silica gel, hexane/ethyl acetate) are standard. Melting points (e.g., 239–243°C) and TLC (Rf ~0.77 in 60:40 hexane:EtOAc) confirm purity .
Q. Q2: Which spectroscopic methods are critical for structural confirmation?
A2:
- 1H/13C-NMR : Key signals include δ ~6.8–7.5 ppm (aromatic protons) and δ ~160–170 ppm (C=S or C-O-CF₂) .
- IR : Peaks at ~2550 cm⁻¹ (S-H stretch) and ~1150–1250 cm⁻¹ (C-F stretch) .
- UV-Vis : Absorption maxima near 280–320 nm, indicating π→π* transitions in the oxazole ring .
Advanced Synthesis and Mechanistic Insights
Q. Q3: How can reaction yields be improved for large-scale synthesis?
A3:
- Catalyst Optimization : Use Pd/C (10% loading) for hydrogenation steps or AlCl₃ for Friedel-Crafts acylation .
- Solvent Selection : DMSO enhances SNAr reactivity due to its high polarity and ability to stabilize intermediates .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 18 hours to 2–4 hours) for cyclization steps .
- Yield Data : Typical yields range from 65% (conventional) to 88% (optimized) .
Q. Q4: What are common impurities in this compound, and how are they analyzed?
A4:
- Impurities : Include sulfone derivatives (e.g., over-oxidized thiol groups) and des-fluoro byproducts .
- Analytical Method : Reverse-phase HPLC with a C18 column (Mobile phase: 0.1% H3PO4/acetonitrile; Detection: 305 nm). Relative retention times (RRT) for impurities: ~1.7 (pantoprazole-related compound B2) .
- Acceptance Criteria : Individual impurities ≤0.15% (ICH guidelines) .
Biological and Functional Studies
Q. Q5: How is the biological activity of this compound evaluated in drug discovery?
A5:
- Enzyme Inhibition Assays : Test against targets like H+/K+-ATPase (relevant to antiulcer agents) using porcine gastric vesicles .
- Antimicrobial Screening : MIC assays against Pseudomonas aeruginosa biofilms (IC50 ~10–50 µM) .
- Molecular Docking : Simulations (e.g., AutoDock Vina) assess binding to active sites (e.g., pantoprazole’s interaction with proton pumps) .
Q. Q6: What mechanistic insights govern its fluorescence properties?
A6:
- ESIPT Mechanism : Excited-state intramolecular proton transfer (ESIPT) in the oxazole ring leads to large Stokes shifts (~100–150 nm). Benzannulation at the oxazole site minimally affects emission wavelength but alters charge transfer character .
- DFT Calculations : Hybrid functionals (B3LYP, PBE0) accurately predict emission energies. Non-coplanarity of oxazole and aryl rings reduces conjugation, stabilizing the excited state .
Advanced Analytical Challenges
Q. Q7: How are tautomeric forms resolved in structural studies?
A7:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
